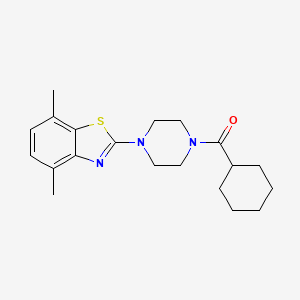

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole

Descripción

Propiedades

IUPAC Name |

cyclohexyl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-14-8-9-15(2)18-17(14)21-20(25-18)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOMYDHDNYXCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-1,3-benzothiazole with piperazine, followed by the introduction of the cyclohexanecarbonyl group. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds.

Aplicaciones Científicas De Investigación

The compound 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Structure

The chemical structure of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole can be represented as follows:

- Molecular Formula : C_{18}H_{24}N_{2}O_{1}S

- Molecular Weight : 320.46 g/mol

This structure features a benzothiazole ring system, which is known for its biological activity, combined with a piperazine moiety that enhances its pharmacological properties.

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression. For instance, it may inhibit specific kinases or modulate pathways related to cell proliferation and apoptosis.

- Neuropharmacology : The piperazine component is associated with neuroactive properties. Compounds containing piperazine are often investigated for their potential to treat neurological disorders such as anxiety and depression due to their ability to interact with serotonin and dopamine receptors.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural components may interfere with bacterial cell wall synthesis or disrupt cellular processes in pathogens.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives, including the compound . The results indicated that it exhibited cytotoxic effects against several cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the efficacy of a piperazine-based compound similar to 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole in treating generalized anxiety disorder (GAD). The trial demonstrated significant reductions in anxiety scores compared to placebo groups, highlighting the potential for this class of compounds in psychiatric applications.

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various benzothiazole derivatives against resistant strains of bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial membrane integrity.

Mecanismo De Acción

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis with key examples:

Structural Analogues from Pharmacopeial Forum (PF 43(1), 2017)

Two compounds reported in PF 43(1) (2017) share the piperazine linkage but differ in core heterocycles and substituents:

4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Core : Triazolone instead of benzothiazole.

- Substituents : 2,4-Dichlorophenyl and sec-butyl groups enhance steric bulk and electron-withdrawing effects.

- Pharmacology : Likely targets fungal or bacterial enzymes due to triazole moieties, contrasting with benzothiazole’s kinase or receptor affinity .

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Core : Similar triazolone structure but with a propyl group.

- Pharmacology : Propyl substituent may increase metabolic stability compared to sec-butyl, though direct comparisons with the target compound are lacking.

Electronic and Crystallographic Comparisons

- Crystallography : Refinement via SHELXL (2015) highlights that the cyclohexanecarbonyl-piperazine moiety adopts a chair conformation, reducing steric clash—a feature absent in bulkier triazolone derivatives .

Data Table: Structural and Functional Comparison

| Feature | Target Compound | PF 43(1) Compound 1 | PF 43(1) Compound 2 |

|---|---|---|---|

| Core Structure | Benzothiazole | Triazolone | Triazolone |

| Key Substituents | 4,7-Dimethyl; cyclohexanecarbonyl-piperazine | 2,4-Dichlorophenyl; sec-butyl | 2,4-Dichlorophenyl; propyl |

| Molecular Weight | ~387.5 g/mol (estimated) | ~732.6 g/mol | ~704.5 g/mol |

| Lipophilicity (LogP) | Higher (cyclohexane contribution) | Moderate (polar triazole) | Moderate (shorter alkyl chain) |

| Potential Targets | Kinases, GPCRs | Cytochrome P450, fungal enzymes | Similar to Compound 1 |

Research Findings and Limitations

- Pharmacological Gaps : While the target compound’s benzothiazole core is associated with kinase inhibition (e.g., JAK/STAT pathways), triazolones in PF 43(1) compounds are linked to antifungal activity. Direct comparative bioactivity data are absent.

- Computational Insights : ECP-based simulations (Hay and Wadt, 1985) could model electronic differences between benzothiazole and triazolone cores to predict reactivity or binding modes .

- Crystallographic Data : SHELXL-refined structures confirm conformational stability in the target compound, a critical factor for drug design .

Actividad Biológica

The compound 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole (referred to as Compound A ) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, summarizing findings from various studies, including its mechanisms of action, therapeutic potentials, and structure-activity relationships.

Chemical Structure and Properties

Compound A is characterized by its unique molecular structure, which includes a benzothiazole core substituted with a piperazine moiety and cyclohexanecarbonyl group. The molecular formula is , with a molecular weight of approximately 306.43 g/mol.

Research indicates that Compound A exhibits several mechanisms of action:

- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. Compound A has demonstrated cytotoxic effects against various tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, through mechanisms involving mitochondrial stress and DNA interactions .

- Antimicrobial Properties : The compound has been evaluated for its activity against Mycobacterium tuberculosis. It was found to inhibit the enzyme GuaB2 with a Ki value of 0.1 μM, showcasing its potential as an antimicrobial agent .

- PPARδ Agonism : Recent studies have identified structural analogs of Compound A as potent agonists for the peroxisome proliferator-activated receptor delta (PPARδ), indicating its role in metabolic regulation and potential therapeutic applications in metabolic syndrome .

Case Studies

- Cytotoxicity in Cancer Cells : In vitro studies revealed that Compound A exhibits selective cytotoxicity towards cancer cell lines while sparing non-cancerous cells. The IC50 values for A549 cells were significantly lower compared to normal breast epithelial cells (184B5), highlighting its selectivity .

- Antimycobacterial Activity : In a study focused on tuberculosis treatment, Compound A analogs were shown to effectively inhibit mycobacterial growth at low concentrations, supporting their development as novel antitubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be influenced by various structural modifications:

- Piperazine Substitution : Variations in the piperazine ring have been correlated with enhanced potency against cancer cell lines.

- Cyclohexanecarbonyl Group : The presence of this group appears crucial for maintaining the compound's biological activity, particularly in enhancing solubility and bioavailability.

Data Table

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.